molecular formula C8H12N2O3 B8232284 2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid

2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid

Cat. No.: B8232284
M. Wt: 184.19 g/mol
InChI Key: BBANMBZJHKVOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a hydroxy group at the 4-position of the pyrazole ring and a methylbutanoic acid moiety attached to the 3-position.

Preparation Methods

The synthesis of 2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-1H-pyrazole with 3-methylbutanoic acid under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid can be compared with other similar compounds, such as:

    4-Hydroxy-1H-pyrazole: Lacks the methylbutanoic acid moiety.

    3-Methylbutanoic acid: Lacks the pyrazole ring.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Contains a trifluoromethyl group instead of a methylbutanoic acid moiety. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

2-(4-hydroxypyrazol-1-yl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)7(8(12)13)10-4-6(11)3-9-10/h3-5,7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBANMBZJHKVOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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